molecular formula C30H48O24 B13434618 Agaropentaose

Agaropentaose

Cat. No.: B13434618
M. Wt: 792.7 g/mol
InChI Key: YKYIBFHYGKNHKT-XNHDDFGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agaropentaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of alternating units of D-galactose and 3,6-anhydro-L-galactose linked by β-1,4 and α-1,3 glycosidic bonds this compound specifically consists of five monosaccharide units, making it a pentasaccharide

Preparation Methods

Synthetic Routes and Reaction Conditions: Agaropentaose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. The process involves the use of β-agarase, which cleaves the β-1,4 glycosidic linkages in agarose to produce agarooligosaccharides . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity. For instance, β-agarase from certain marine bacteria has been shown to effectively produce this compound at an optimal pH of 7 and a temperature of 35°C .

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of agarase-producing microorganisms, followed by the extraction and purification of the enzyme. The agarose substrate is then hydrolyzed using the purified enzyme under controlled conditions. The resulting mixture of agarooligosaccharides is further purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Agaropentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C30H48O24

Molecular Weight

792.7 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1

InChI Key

YKYIBFHYGKNHKT-XNHDDFGWSA-N

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O)CO)O)O)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

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